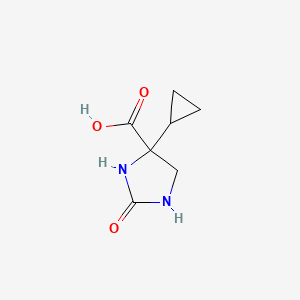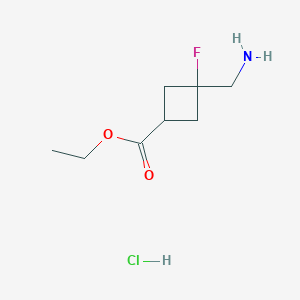![molecular formula C15H19F3N2O2 B2409508 4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid CAS No. 887565-40-4](/img/structure/B2409508.png)
4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzoic acid derivative, which means it contains a benzene ring (a hexagonal ring of carbon atoms) attached to a carboxylic acid group (-COOH). It also has a trifluoromethyl group (-CF3), which is a carbon atom bonded to three fluorine atoms, and an ethylpiperazine group, which is a type of piperazine ring with an ethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the carboxylic acid group, the trifluoromethyl group, and the ethylpiperazine group . These groups would all contribute to the overall properties of the molecule.Chemical Reactions Analysis
As a benzoic acid derivative, this compound could potentially undergo reactions typical of carboxylic acids, such as esterification or reactions with bases . The trifluoromethyl group could potentially undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Key Precursors : A practical synthesis method for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed, which is a key precursor for the production of imatinib, a significant pharmaceutical compound. This method offers high yields and scalability, essential for large-scale pharmaceutical manufacturing (Koroleva et al., 2012).
Structural Analysis : In a study focusing on the structural characterization of similar compounds, a salt derived from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and picric acid showed unique 'L-shaped' cation conformations, providing insights into the molecular interactions and potential applications in crystallography and drug design (Li et al., 2009).
Biological Applications
PPARgamma Agonists : Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which are structurally related, has shown that modifications to the phenyl alkyl ether moiety can lead to potent and selective PPARgamma agonists with improved solubility. This is significant for the development of drugs targeting metabolic diseases (Collins et al., 1998).
Antimicrobial Activity : Certain derivatives of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid have been synthesized and demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents (Patel et al., 2012).
Pharmacological Potential
- CCR5 Receptor Antagonists : A study of the CCR5 receptor-based mechanism of action revealed that certain compounds structurally related to 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid are potent noncompetitive allosteric antagonists of the CCR5 receptor. This has implications for HIV-1 treatment, highlighting the compound's potential in antiviral therapy (Watson et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-2-19-5-7-20(8-6-19)10-12-4-3-11(14(21)22)9-13(12)15(16,17)18/h3-4,9H,2,5-8,10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGMLYMAPAJISM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)


![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)








